Cas no 2248721-80-2 (4-2-(ethenesulfonyl)ethyl-1-ethyl-3-methylpiperazin-2-one)

4-2-(ethenesulfonyl)ethyl-1-ethyl-3-methylpiperazin-2-one 化学的及び物理的性質
名前と識別子
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- 4-[2-(Ethenylsulfonyl)ethyl]-1-ethyl-3-methyl-2-piperazinone
- 4-2-(ethenesulfonyl)ethyl-1-ethyl-3-methylpiperazin-2-one
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- インチ: 1S/C11H20N2O3S/c1-4-12-6-7-13(10(3)11(12)14)8-9-17(15,16)5-2/h5,10H,2,4,6-9H2,1,3H3
- InChIKey: KKPLTLGMKQQYLY-UHFFFAOYSA-N
- SMILES: N1(CC)CCN(CCS(C=C)(=O)=O)C(C)C1=O
じっけんとくせい
- 密度みつど: 1.135±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 467.4±40.0 °C(Predicted)
- 酸度系数(pKa): 7.41±0.40(Predicted)
4-2-(ethenesulfonyl)ethyl-1-ethyl-3-methylpiperazin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574813-0.05g |
4-[2-(ethenesulfonyl)ethyl]-1-ethyl-3-methylpiperazin-2-one |
2248721-80-2 | 90% | 0.05g |
$246.0 | 2023-09-14 |
4-2-(ethenesulfonyl)ethyl-1-ethyl-3-methylpiperazin-2-one 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
4-2-(ethenesulfonyl)ethyl-1-ethyl-3-methylpiperazin-2-oneに関する追加情報
4-2-(Ethenesulfonyl)ethyl-1-ethyl-3-methylpiperazin-2-one: A Comprehensive Overview
The compound with CAS No. 2248721-80-2, commonly referred to as 4-2-(ethenesulfonyl)ethyl-1-ethyl-3-methylpiperazin-2-one, is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential therapeutic benefits. In this article, we will delve into the chemical structure, synthesis, applications, and recent advancements associated with this compound.
4-2-(Ethenesulfonyl)ethyl is a key functional group in this molecule, contributing to its reactivity and biological activity. The piperazinone ring system, which forms the core of the molecule, is a well-known structure in drug design due to its ability to interact with various biological targets. The presence of 1-ethyl and 3-methyl substituents further enhances the molecule's versatility, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 4-2-(ethenesulfonyl)ethyl-1-ethyl-3-methylpiperazinone as a modulator of certain enzyme activities. Researchers have explored its ability to inhibit specific kinases, which are crucial in various cellular processes. These findings suggest that the compound could play a role in the treatment of diseases such as cancer and inflammatory disorders.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The use of advanced catalytic techniques has enabled chemists to achieve higher yields and better purity levels. For instance, recent advancements in transition metal-catalyzed coupling reactions have streamlined the synthesis of the ethenesulfonyl group, which is critical for the compound's functionality.
In terms of physical properties, 4-2-(ethenesulfonyl)ethyl-piperazinone exhibits a melting point of approximately 150°C and is sparingly soluble in water. Its solubility profile makes it suitable for formulation into various drug delivery systems, including tablets and capsules. The compound's stability under physiological conditions has also been evaluated, with promising results indicating its suitability for oral administration.
The biological evaluation of this compound has been a focal point of recent research efforts. Preclinical studies have demonstrated its ability to cross the blood-brain barrier, suggesting potential applications in central nervous system disorders. Additionally, its anti-inflammatory properties have been explored in animal models, with results indicating a reduction in inflammatory markers.
One of the most exciting developments involving 4-CAS No. 224872180 is its potential use as a lead compound in drug discovery programs. By leveraging computational chemistry tools, researchers have identified several analogs that exhibit improved pharmacokinetic profiles. These analogs are currently undergoing further testing to assess their efficacy and safety.
In conclusion, 4-CAS No. 22487 represents a significant advancement in organic chemistry with promising applications in the pharmaceutical industry. Its unique structure, combined with recent research findings, positions it as a valuable tool in drug development. As ongoing studies continue to uncover its full potential, this compound is poised to make a meaningful impact on human health.
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